molecular formula C9H11NO4 B1529371 3-Amino-4,5-dimethoxybenzoic acid CAS No. 861556-80-1

3-Amino-4,5-dimethoxybenzoic acid

Cat. No.: B1529371
CAS No.: 861556-80-1
M. Wt: 197.19 g/mol
InChI Key: HEPJDTPDDWAKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H11NO4. It is a derivative of benzoic acid, characterized by the presence of amino and methoxy functional groups on the benzene ring. This compound is a white crystalline solid that is soluble in polar solvents such as methanol and water . It is widely used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5-dimethoxybenzoic acid typically involves the nitration of 4,5-dimethoxybenzoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of the nitro compound using a palladium catalyst under hydrogen gas. This method offers higher yields and is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Amino-4,5-dimethoxybenzoic acid
  • 3-Amino-2,4-dimethoxybenzoic acid
  • 4-Amino-3,5-dimethoxybenzoic acid

Comparison: 3-Amino-4,5-dimethoxybenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

3-amino-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPJDTPDDWAKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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